REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[N:6][C:5]([C:8]([OH:10])=[O:9])=[CH:4][CH:3]=1.Cl[CH2:12][CH:13]=O>C(O)C>[N:1]1[CH:12]=[CH:13][N:7]2[C:2]=1[CH:3]=[CH:4][C:5]([C:8]([OH:10])=[O:9])=[N:6]2
|
Name
|
|
Quantity
|
1.39 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(N=N1)C(=O)O
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
ClCC=O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated at 100° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
After cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
N=1C=CN2N=C(C=CC21)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.63 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |